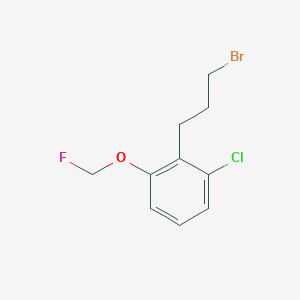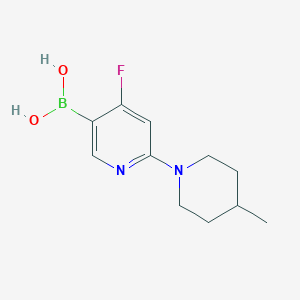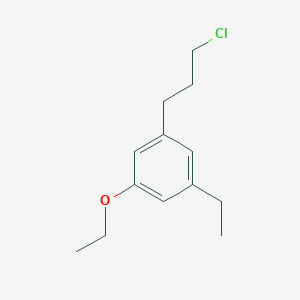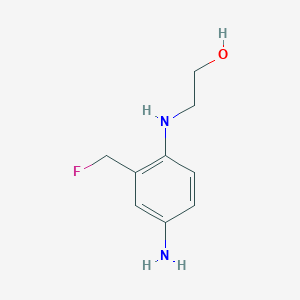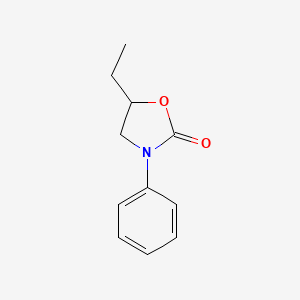![molecular formula C42H33OP B14073537 (S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone and a dihydrobenzofuran moiety, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Coordination: It acts as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in drug development due to its ability to form stable complexes with metals.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for enantioselective transformations, making it a valuable tool in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but without the dihydrobenzofuran moiety.
DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation.
Uniqueness
(S)-(2’-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the dihydrobenzofuran group, which imparts additional steric and electronic properties, enhancing its performance in certain catalytic reactions compared to other similar ligands.
Propiedades
Fórmula molecular |
C42H33OP |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
[1-[2-[2-(2,3-dihydro-1-benzofuran-4-yl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H33OP/c1-3-15-34(16-4-1)44(35-17-5-2-6-18-35)40-27-26-32-13-8-10-20-38(32)42(40)41-33(25-23-31-12-7-9-19-37(31)41)24-22-30-14-11-21-39-36(30)28-29-43-39/h1-21,23,25-27H,22,24,28-29H2 |
Clave InChI |
ZHYVLBUFTGJRBI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC(=C21)CCC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



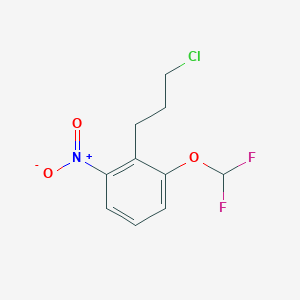
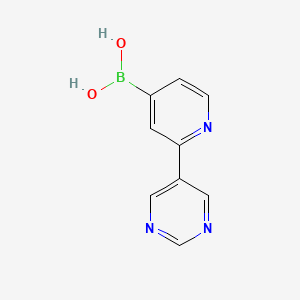
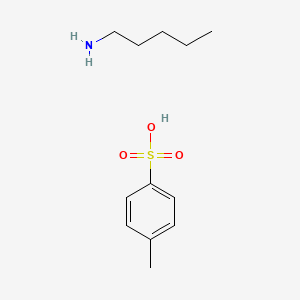
![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
